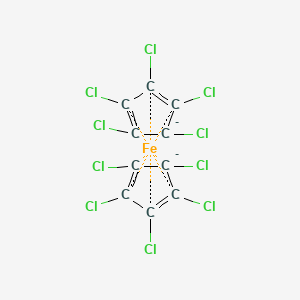
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C5HCl5Fe It is known for its unique structure, which includes a cyclopentadiene ring substituted with five chlorine atoms and coordinated to an iron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene typically involves the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with an iron source. One common method is the reaction of 1,2,3,4,5-pentachlorocyclopentadiene with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while reduction can produce partially dechlorinated cyclopentadiene derivatives. Substitution reactions result in the formation of various substituted cyclopentadiene compounds.
Aplicaciones Científicas De Investigación
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding the interactions between metal centers and organic ligands.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene exerts its effects involves the coordination of the iron atom to the cyclopentadiene ring. This coordination influences the electronic properties of the compound, making it reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorocyclopentadiene: Similar in structure but lacks the iron coordination.
Iron;1,2,3,4,5-pentachlorocyclopentadiene: Another iron-coordinated compound with slight variations in the substitution pattern on the cyclopentadiene ring.
Iron;1,2,3,4,5-tetrachlorocyclopenta-1,3-diene: Similar but with one less chlorine atom.
Uniqueness
Iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene is unique due to its high degree of chlorination and the presence of an iron atom, which imparts distinctive electronic and chemical properties. These features make it particularly useful in specialized applications where such properties are desirable.
Propiedades
Fórmula molecular |
C10Cl10Fe-2 |
|---|---|
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
iron;1,2,3,4,5-pentachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/2C5Cl5.Fe/c2*6-1-2(7)4(9)5(10)3(1)8;/q2*-1; |
Clave InChI |
YTMITVFDEPUNIA-UHFFFAOYSA-N |
SMILES canónico |
[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[C-]1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

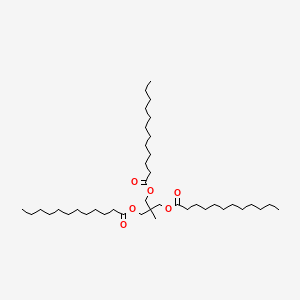
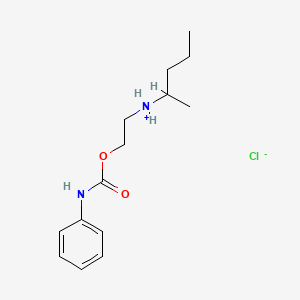
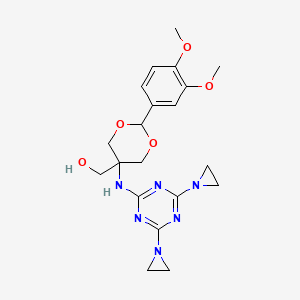
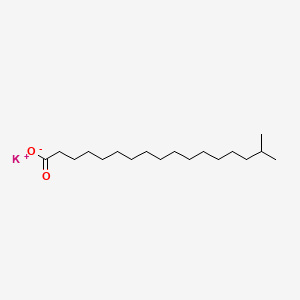
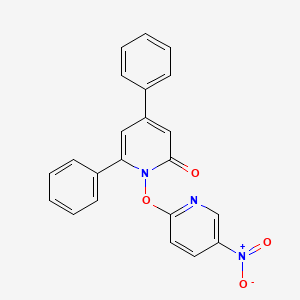

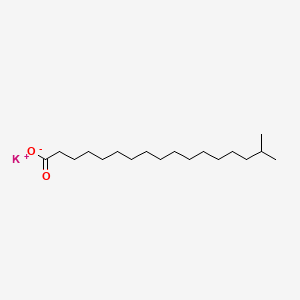
![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
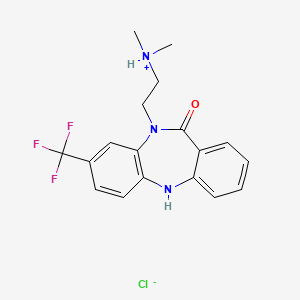
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

